molecular formula C12H13BrO3 B13502736 Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate

Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate

Cat. No.: B13502736
M. Wt: 285.13 g/mol
InChI Key: BHVXYKORYGCMHC-FNORWQNLSA-N
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Description

Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid with ethanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Polymerization: The acrylate moiety can participate in polymerization reactions to form polymers.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty polymers and materials.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate depends on its specific application. In polymerization reactions, the acrylate moiety undergoes radical polymerization to form polymers. In biological systems, the compound might interact with specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate can be compared with other acrylates and substituted phenyl compounds:

    Ethyl (E)-3-(4-methoxyphenyl)acrylate: Lacks the bromine atom, which might affect its reactivity and applications.

    Ethyl (E)-3-(3-bromo-phenyl)acrylate: Lacks the methoxy group, which might influence its chemical properties.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

ethyl (E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H13BrO3/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8H,3H2,1-2H3/b7-5+

InChI Key

BHVXYKORYGCMHC-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)Br

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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